1-[(4-Methylphenyl)sulfonyl]-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using reagents like sulfonyl chlorides.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazides and nitriles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like microwave-assisted synthesis to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions for these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(4-Methylphenyl)sulfonyl]-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: This compound shares the sulfonyl group but differs in its overall structure and reactivity.
Benzamides: These compounds have a benzamide core structure and exhibit different chemical properties and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-12-4-6-14(7-5-12)27(24,25)22-15(8-9-16(22)23)18-20-17(21-26-18)13-3-2-10-19-11-13/h2-7,10-11,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTQKBOMQBSWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C3=NC(=NO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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